molecular formula C22H21FO5 B11150228 ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11150228
M. Wt: 384.4 g/mol
InChI Key: GGRVMDFLBHMJLW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at three positions:

  • Position 7: A 2-fluorobenzyloxy group (electron-withdrawing fluorine at the ortho position of the benzyl ring).
  • Position 4: A methyl group.
  • Position 3: An ethyl propanoate ester chain.

Fluorination at the benzyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues .

Properties

Molecular Formula

C22H21FO5

Molecular Weight

384.4 g/mol

IUPAC Name

ethyl 3-[7-[(2-fluorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21FO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

GGRVMDFLBHMJLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3F)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via an etherification reaction using 2-fluorobenzyl bromide and a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2-fluorobenzyl group is attached. Common reagents include nucleophiles like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted chromen-2-one derivatives

Scientific Research Applications

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: In biological research, the compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Reactive Oxygen Species (ROS) Scavenging: The compound may act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to four analogues (Table 1), differing primarily in the substituents on the benzyloxy group at position 7 of the coumarin core.

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name (CAS No.) Substituent at Position 7 Molecular Formula Molecular Weight Key Features
Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-fluorobenzyloxy C23H21FO6 412.41 Fluorine enhances lipophilicity and metabolic resistance.
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (858754-99-1) Benzyloxy (no fluorine) C24H24O7 424.45 Lacks fluorine; benzyloxy group may reduce electron-withdrawing effects.
Ethyl 3-{7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (701931-88-6) 2-methoxy-5-nitrobenzyloxy C23H23NO8 441.44 Nitro and methoxy groups introduce strong electron-withdrawing and steric effects.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (573973-49-6) 3-(trifluoromethyl)phenyl methoxy C23H20ClF3O5 492.85 Chlorine and trifluoromethyl groups enhance hydrophobicity and stability.

Electronic and Steric Effects

  • Fluorine vs. Benzyloxy (CAS 858754-99-1) : The fluorine atom in the primary compound increases electron-withdrawing effects compared to the simple benzyloxy group in CAS 858754-99-1. This could enhance binding affinity to targets requiring polarized interactions .
  • The methoxy group (-OCH3) may introduce steric hindrance, affecting conformational flexibility .
  • Trifluoromethyl Group (CAS 573973-49-6) : The -CF3 group in CAS 573973-49-6 is both electron-withdrawing and highly hydrophobic, likely improving membrane permeability and resistance to oxidative metabolism .

Biological Activity

Ethyl 3-{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, which includes a chromenone core with various substituents, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H21O5FC_{22}H_{21}O_5F, with a molecular weight of approximately 374.4 g/mol. The presence of fluorine and the chromenone structure are believed to enhance its biological activity.

Property Value
Molecular FormulaC22H21O5F
Molecular Weight374.4 g/mol
StructureChromenone derivative
Functional GroupsEther, ester, carbonyl

Biological Activities

Research indicates that compounds with similar chromenone structures exhibit various biological activities, including:

  • Antioxidant Activity : Chromenone derivatives are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through modulation of signaling pathways.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially altering their activity.
  • Receptor Binding : The unique structural features may enhance binding affinity to biological receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Antioxidant Activity Study : A study demonstrated that chromenone derivatives exhibited significant scavenging activity against DPPH radicals, indicating their potential as natural antioxidants .
  • Anti-inflammatory Research : Another investigation revealed that related compounds could reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
  • Anticancer Potential : Research on structurally similar compounds showed that they could inhibit cell proliferation in various cancer cell lines, supporting the hypothesis that this compound may share similar properties .

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